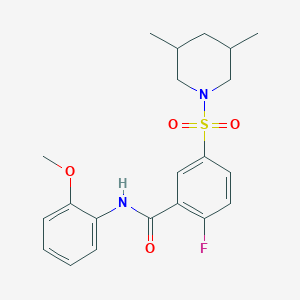
5-((3,5-dimethylpiperidin-1-yl)sulfonyl)-2-fluoro-N-(2-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((3,5-dimethylpiperidin-1-yl)sulfonyl)-2-fluoro-N-(2-methoxyphenyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as DSP-1181 and has been synthesized for the purpose of studying its mechanism of action and potential therapeutic benefits.
Scientific Research Applications
Pharmacological Applications
Compounds featuring dimethylpiperidine, sulfonyl, fluoro, methoxyphenyl, and benzamide groups have been explored for their pharmacological properties. For instance, benzene sulfonamide derivatives have been synthesized and evaluated for their antioxidant activities, revealing some to exhibit significant inhibitory action against enzymes like acetylcholinesterase, indicating potential for Alzheimer's disease treatment or cognitive enhancement applications (Fatima et al., 2013).
Molecular Imaging and Neuroscience
Sulfonyl and methoxyphenyl groups are often featured in compounds used for molecular imaging. A notable example includes a serotonin 1A receptor imaging probe, which has been utilized in positron emission tomography (PET) studies to quantify receptor densities in Alzheimer's disease patients, offering a window into the disease's progression and potential therapeutic responses (Kepe et al., 2006).
Material Science and Chemical Synthesis
In material science, specific sulfonyl and methoxyphenyl groups are integral to the synthesis of novel compounds with unique properties. For example, the synthesis of polymethoxylated-pyrazoline benzene sulfonamides demonstrated their use in exploring cytotoxic activities on tumor cells and inhibitory effects on specific enzymes, showcasing the intersection of materials science and biomedical research (Kucukoglu et al., 2016).
properties
IUPAC Name |
5-(3,5-dimethylpiperidin-1-yl)sulfonyl-2-fluoro-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S/c1-14-10-15(2)13-24(12-14)29(26,27)16-8-9-18(22)17(11-16)21(25)23-19-6-4-5-7-20(19)28-3/h4-9,11,14-15H,10,12-13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMWXOOEDAFBND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2435584.png)

![(3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propyl)amine](/img/structure/B2435587.png)
![1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-5'-amine hydrochloride](/img/structure/B2435588.png)
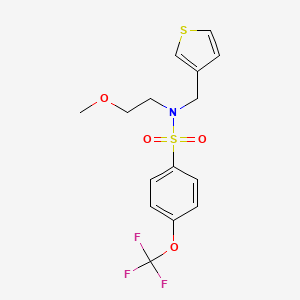

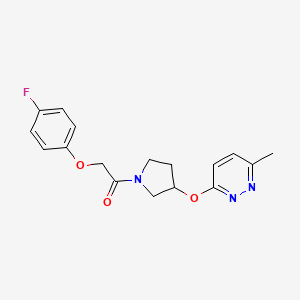
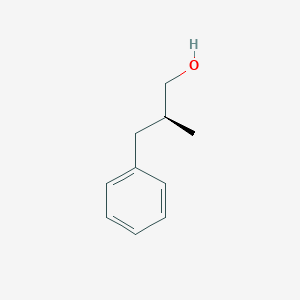
![4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride](/img/structure/B2435600.png)
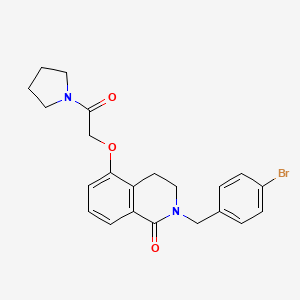
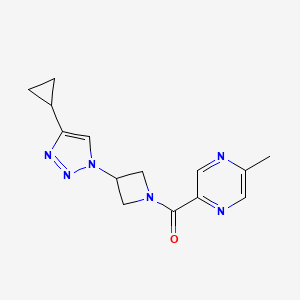
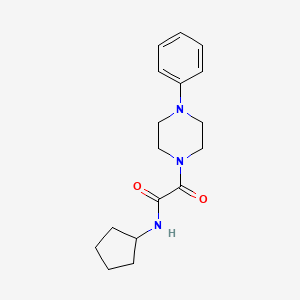
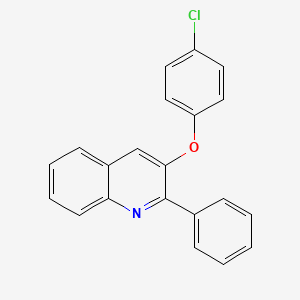
![5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid](/img/structure/B2435607.png)